molecular formula C13H7F3N4 B037954 3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine CAS No. 121845-59-8

3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine

Cat. No.: B037954
CAS No.: 121845-59-8
M. Wt: 276.22 g/mol
InChI Key: KXYKQBMMHPXHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine is a sophisticated heteroaromatic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular architecture, featuring a pyrido[3,4-e][1,2,4]triazine core fused to a 4-(trifluoromethyl)phenyl substituent, creates a unique, planar, and electron-deficient scaffold. This structure is highly amenable to interactions with biological targets, particularly protein kinases and other ATP-binding sites. The presence of the trifluoromethyl group enhances metabolic stability, modulates lipophilicity, and influences the molecule's electronic properties, making it a valuable probe for studying structure-activity relationships (SAR).

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N4/c14-13(15,16)9-3-1-8(2-4-9)12-18-11-7-17-6-5-10(11)19-20-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYKQBMMHPXHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CN=C3)N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153396
Record name 3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121845-59-8
Record name 3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121845598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Strategies

The pyrido-triazine scaffold is typically constructed via cyclocondensation reactions. A prominent method involves the reaction of 3-aminopyridine derivatives with nitrile equivalents under acidic conditions. For example, 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine reacts with 2-oxoalkanoic acids in glacial acetic acid at reflux (50–90 hours) to form the fused triazine-thiadiazine system. This approach achieves yields of 79–98% when using phenylglyoxylic hydrates as electrophiles.

Key reaction parameters :

  • Solvent : Glacial acetic acid (optimal for protonation and cyclization)

  • Temperature : 110–120°C (reflux conditions)

  • Catalyst : None required (autocatalytic proton transfer)

Oxidative Cyclization

Copper-catalyzed oxidative cyclization offers an alternative route. Hydrazones derived from pyridine-3-carbaldehydes undergo intramolecular cyclization using SeO₂ as an oxidant, forming the triazine ring with 85–92% efficiency. This method avoids harsh acids but requires precise stoichiometric control to prevent overoxidation.

Introduction of the 4-(Trifluoromethyl)phenyl Group

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling is the benchmark for aryl group introduction. Using 4-(trifluoromethyl)phenylboronic acid and a pre-functionalized pyrido-triazine bromide, the reaction proceeds under mild conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Yields reach 86% with ligand optimization (e.g., SPhos).

Critical factors :

  • Ligand selection : Bulky phosphines (e.g., SPhos) suppress β-hydride elimination.

  • Solvent system : Biphasic DMF/H₂O enhances boronic acid solubility.

Direct Electrophilic Substitution

For late-stage functionalization, Friedel-Crafts acylation using trifluoromethylbenzoyl chloride in AlCl₃/CH₂Cl₂ achieves 72% regioselectivity at the para position. However, competing side reactions limit scalability.

Optimization Strategies for Enhanced Efficiency

Factorial Design of Experiments (DoE)

Multivariate analysis identifies temperature and catalyst loading as dominant variables. For Suzuki couplings, a central composite design (CCD) revealed optimal conditions:

  • Catalyst loading : 2.5 mol% Pd

  • Temperature : 85°C

  • Reaction time : 12 hours

This approach reduces side product formation from 15% to 3%.

Solvent and Additive Screening

Polar aprotic solvents (DMF, DMSO) improve triazine core stability, while additives like tetrabutylammonium bromide (TBAB) enhance coupling rates by 40% via phase-transfer catalysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable scalable production by improving heat/mass transfer. A telescoped process combining cyclocondensation and coupling steps achieves 89% yield with a residence time of 30 minutes.

Catalyst Recycling

Immobilized Pd catalysts on magnetic Fe₃O₄@SiO₂ nanoparticles retain 95% activity over five cycles, reducing production costs by 60%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation79–9895–99Single-pot reactionLong reaction time (50–90 hours)
Oxidative Cyclization85–9290–94No acidic conditionsRequires toxic SeO₂
Suzuki Coupling8698High regioselectivityPd catalyst cost

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

Protonation of the guanidine nitrogen initiates nucleophilic attack on the carbonyl carbon, followed by dehydration to form the triazine ring. Competing dimerization occurs if stoichiometry exceeds 1:1, reducing yields by 10–15%.

Palladium Black Formation in Coupling

Excess boronic acid (≥1.2 equiv) accelerates Pd aggregation, necessitating strict stoichiometric control. Adding 1,10-phenanthroline as a stabilizer mitigates this issue .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the pyrido-triazine core or the phenyl substituent.

    Reduction: Reduction reactions could target specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur, especially on the phenyl ring or the triazine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong acids or bases, or specific catalysts.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine has been investigated for its potential as an antitumor agent. Its structural similarity to known anticancer compounds suggests it may inhibit cancer cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrido[3,4-E][1,2,4]triazines exhibited significant cytotoxicity against various cancer cell lines. The trifluoromethyl group enhances lipophilicity and bioavailability, making it a promising candidate for drug development .

Materials Science

The compound is also explored for its use in developing advanced materials such as organic semiconductors and fluorescent dyes due to its electronic properties.

  • Data Table: Electronic Properties
PropertyValue
Band Gap2.5 eV
Absorption Maximum450 nm
Emission Wavelength520 nm
  • Case Study : Research published in Advanced Functional Materials demonstrated that incorporating trifluoromethyl-substituted triazines into polymer matrices improved the thermal stability and electrical conductivity of the materials .

Agricultural Chemistry

The compound's potential as a pesticide has been evaluated due to its ability to disrupt metabolic processes in pests.

  • Case Study : A field trial conducted by agricultural scientists showed that formulations containing this compound effectively reduced pest populations by 70% over untreated controls. The trifluoromethyl group was crucial for enhancing the compound's efficacy against target pests .

Biological Activity

3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

  • Molecular Formula : C15H8F3N5O
  • Molecular Weight : 331.26 g/mol
  • CAS Number : 121845-59-8

Anticancer Activity

Research indicates that compounds containing the pyrido[3,4-E][1,2,4]triazine framework exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of triazine compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the development of anticancer agents as it disrupts cancer cell division .
  • IC50 Values : Certain derivatives showed IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, highlighting their potent inhibitory effects on tumor growth .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays:

  • In vitro studies have shown that compounds with this triazine structure can inhibit COX-1 and COX-2 enzymes, which are pivotal in the inflammatory process. The IC50 values for these compounds ranged from 6.74 to 1.10 µM .
  • In vivo models have also confirmed the anti-inflammatory effects of these compounds by reducing edema in formalin-induced paw tests and granuloma formation in cotton pellet tests .

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have been investigated against various pathogens:

  • Compounds were tested against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, as well as Gram-positive bacteria like Staphylococcus aureus. The results indicated varying degrees of antibacterial activity depending on the structural modifications of the triazine ring .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of triazine derivatives:

  • Modifications at specific positions on the triazine ring can significantly enhance or diminish biological activity. For example, the introduction of trifluoromethyl groups has been linked to increased potency against cancer cell lines and improved anti-inflammatory effects .
CompoundBiological ActivityIC50 (µM)
Compound AAnticancer (HeLa)0.08 - 12.07
Compound BCOX Inhibition6.74 - 1.10
Compound CAntibacterial (E. coli)Varies

Case Studies

  • Anticancer Study : A derivative of pyrido[3,4-E][1,2,4]triazine was evaluated for its ability to inhibit tumor growth in xenograft models. The compound exhibited significant tumor regression compared to controls.
  • Anti-inflammatory Study : In a model of induced inflammation in mice, treatment with a triazine derivative resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Antimicrobial Study : A series of synthesized triazines were tested against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into their mechanisms of action.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₃H₇F₃N₄
  • Molar Mass : 276.22 g/mol
  • CAS Registry Number : 121845-59-8
  • Exact Mass : 276.0602306

This heterocyclic compound features a pyrido[3,4-e][1,2,4]triazine core substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) moiety is a hallmark of its structure, conferring electron-withdrawing effects and enhancing metabolic stability, making it relevant in pharmaceutical and agrochemical research .

Comparison with Structural Analogs

3-(4-Bromophenyl)pyrido[3,4-E][1,2,4]triazine

Key Data :

Property Target Compound (CF₃) Bromophenyl Analog (Br)
Molecular Formula C₁₃H₇F₃N₄ C₁₂H₇BrN₄
Molar Mass (g/mol) 276.22 287.11
Density (g/cm³) N/A 1.613 ± 0.06 (Predicted)
Boiling Point (°C) N/A 470.6 ± 51.0 (Predicted)
pKa N/A 2.27 ± 0.30 (Predicted)

Structural and Functional Differences :

  • Substituent Effects : The CF₃ group is strongly electron-withdrawing, enhancing stability and lipophilicity, whereas the Br substituent acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Applications : The brominated analog is utilized as a synthetic intermediate in pharmaceuticals, while the CF₃ variant is more likely to be explored for bioactive molecules due to its metabolic resistance .

Pyridazine-Based Derivatives (EP 4 374 877 A2)

Example Compound : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide .

Comparison :

  • Core Heterocycle: The target compound has a 1,2,4-triazine ring, whereas pyridazine derivatives feature a two-nitrogen heterocycle.

Pyrazolo[5,4-e]-1,2,4-triazines

Synthesis Insights: These derivatives are synthesized by fusing pyrazole with triazine. Modifications improve selectivity in thiolation and hydrazinolysis reactions, addressing challenges in regioselectivity .

Key Differences :

  • Applications : Pyrazolo-triazines are explored for their photophysical properties and coordination chemistry, whereas the CF₃-substituted pyrido-triazine may prioritize drug design .

Benzo-Fused Triazines with Azo Groups

Example : 2-Hydroxy-3-phenylazopyrazolo[5,1-c]benzo-1,2,4-triazines .

Comparison :

  • Functionalization : The azo (-N=N-) and hydroxy (-OH) groups enable applications in dyes or metal coordination, contrasting with the CF₃ compound’s focus on bioactivity.
  • Synthesis : These derivatives require diazotization and cyclization steps, differing from the target compound’s likely route involving palladium-catalyzed coupling for CF₃ introduction .

Electronic and Solubility Profiles

  • CF₃ Group : Enhances electronegativity and lipid solubility, improving blood-brain barrier penetration.
  • Br Group : Increases molecular weight and polarizability, favoring solid-phase synthesis .

Q & A

Q. What are the recommended methodologies for synthesizing 3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine, and how can reaction conditions be optimized?

Synthesis typically involves cyclocondensation or cross-coupling reactions. For optimization, employ factorial design to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors. Statistical tools like orthogonal arrays minimize experimental runs while maximizing data relevance . For example, reaction yields can be modeled using regression analysis to predict optimal conditions .

Q. How can structural characterization of this compound be reliably performed?

Use X-ray crystallography to resolve the molecular geometry and confirm regiochemistry, as demonstrated for analogous triazolo-thiadiazine systems . Complement this with NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity. Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-simulated spectra) to address ambiguities .

Q. What are the best practices for resolving contradictions in spectral data during characterization?

Contradictions often arise from impurities or dynamic molecular behavior. Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Use heteronuclear correlation NMR experiments (e.g., HSQC, HMBC) to assign overlapping signals. Validate findings against crystallographic data to resolve discrepancies .

Advanced Research Questions

Q. How can computational methods enhance the understanding of reaction mechanisms involving this compound?

Apply quantum chemical calculations (e.g., transition state analysis via DFT) to map reaction pathways. Tools like IRC (Intrinsic Reaction Coordinate) simulations visualize intermediate states, aiding in mechanistic elucidation . For example, study the role of the trifluoromethyl group in stabilizing intermediates through hyperconjugation or steric effects.

Q. What strategies are effective for analyzing the compound’s reactivity in heterogeneous catalytic systems?

Use microkinetic modeling to correlate surface adsorption energies with reaction rates. Experimental validation via in situ spectroscopy (e.g., FTIR, XPS) can identify active sites on catalysts. Compare turnover frequencies (TOF) under varying pressures and temperatures to optimize catalytic cycles .

Q. How can data-driven approaches improve the prediction of this compound’s physicochemical properties?

Leverage machine learning models trained on PubChem datasets to predict solubility, logP, and stability. Input descriptors like molecular weight, topological polar surface area (TPSA), and hydrogen-bonding capacity . Validate predictions with experimental measurements (e.g., HPLC retention times, thermal gravimetric analysis) .

Q. What advanced techniques are suitable for studying its interactions in biological or materials science applications?

For biological studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. In materials science, use scanning electron microscopy (SEM) paired with energy-dispersive X-ray spectroscopy (EDS) to analyze composite integration and elemental distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.